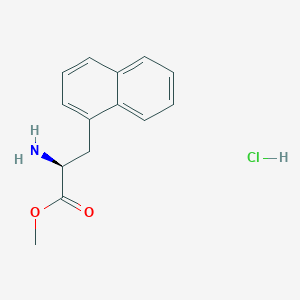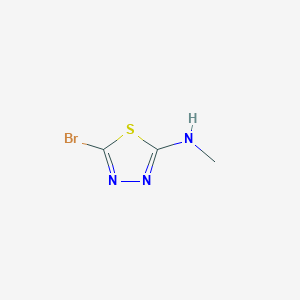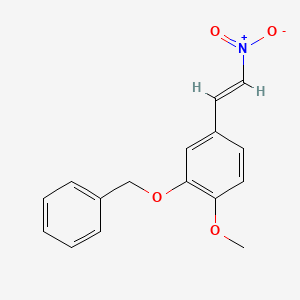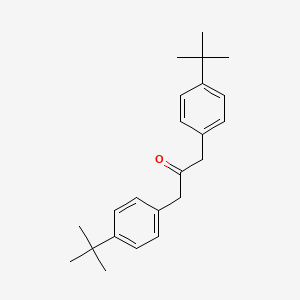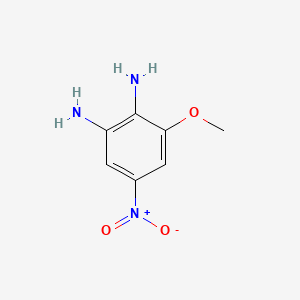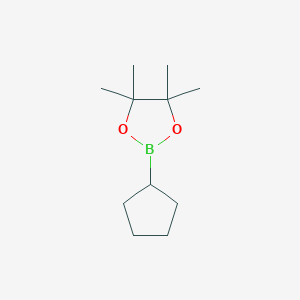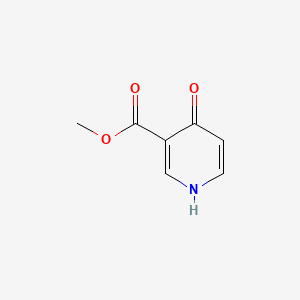
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate (17-OHEstrone-3-sulfate, 17-OHE3S) is a steroid sulfate, a type of steroid hormone, and the most abundant form of estrone sulfate in humans. It is a biologically active form of estrone, a naturally occurring female sex hormone, and is synthesized in the body from cholesterol. 17-OHE3S is an important metabolite of estrone and is involved in a wide range of physiological processes, including reproductive function and bone metabolism. It is also used in research to study the effects of hormones on the body, as well as to monitor the effects of drugs on the body.
Scientific Research Applications
17-OHE3S is used in scientific research for a variety of purposes, including studying the effects of hormones on the body and monitoring the effects of drugs on the body. It is also used to study the effects of estrogens on the reproductive system, as well as to investigate the effects of estrogens on bone metabolism. In addition, 17-OHE3S is used in research to study the metabolism of estrogens in the body.
Mechanism of Action
17-OHE3S is believed to act as a hormone receptor agonist, meaning that it binds to hormone receptors in the body and activates them. This activation of the hormone receptors leads to the production of various hormones, including estrogens, progesterone, and testosterone. Additionally, 17-OHE3S is thought to act as an aromatase inhibitor, meaning that it blocks the enzyme responsible for converting testosterone to estrogens.
Biochemical and Physiological Effects
17-OHE3S has a wide range of biochemical and physiological effects in the body. It is believed to play a role in the regulation of the menstrual cycle, as well as in the development and maintenance of the reproductive system. Additionally, 17-OHE3S is thought to play a role in bone metabolism, as well as in the regulation of body weight and appetite.
Advantages and Limitations for Lab Experiments
The main advantage of using 17-OHE3S for laboratory experiments is that it is a naturally occurring hormone and is readily available commercially. Additionally, it is relatively easy to synthesize in the laboratory. However, there are some limitations to using 17-OHE3S for laboratory experiments. It is not very stable, and it is difficult to measure accurately in laboratory experiments due to its low solubility in water. Additionally, its effects on the body can be difficult to measure accurately due to its short half-life.
Future Directions
There are a number of potential future directions for research on 17-OHE3S. These include further research into its role in the regulation of the menstrual cycle, as well as its role in bone metabolism. Additionally, further research into its effects on body weight and appetite, as well as its potential role in the development and maintenance of the reproductive system, could be beneficial. Furthermore, research into the potential therapeutic uses of 17-OHE3S, such as the treatment of infertility and osteoporosis, could be beneficial. Finally, further research into the metabolism of 17-OHE3S in the body could provide insight into its role in the body.
Synthesis Methods
17-OHE3S is synthesized in the body from cholesterol, and is also available commercially as a synthetic form. The most common method of synthesis involves the reaction of estrone with sulfuric acid, followed by the addition of hydrogen sulfate. This reaction results in the formation of the sulfate ester of estrone, 17-OHE3S. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is typically carried out at a temperature of around 120°C. The reaction is complete when the pH of the reaction mixture reaches a value of 7.5.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate involves the conversion of estrone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Estrone", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Acetic anhydride", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Estrone is first treated with sodium hydroxide to form sodium estrone sulfate.", "Sodium estrone sulfate is then reacted with sulfuric acid to form estrone sulfate.", "Estrone sulfate is then oxidized with hydrogen peroxide to form 17-Hydroxyestra-1,3,5(10)-trien-3-one.", "17-Hydroxyestra-1,3,5(10)-trien-3-one is then reacted with acetic anhydride to form 17-Acetoxyestra-1,3,5(10)-trien-3-one.", "17-Acetoxyestra-1,3,5(10)-trien-3-one is then treated with methanol and sulfuric acid to form 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate.", "The final product is isolated by extraction with diethyl ether and drying over sodium sulfate." ] } | |
CAS RN |
6693-10-3 |
Molecular Formula |
C18H24O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
InChI Key |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







